(4-Hydroxyphenyl)diphenylmethanol

Description

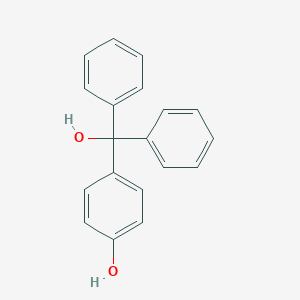

Structure

3D Structure

Properties

IUPAC Name |

4-[hydroxy(diphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRHBKKYVWAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294656 | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-11-4 | |

| Record name | 15658-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Hydroxyphenyl)diphenylmethanol chemical properties and structure

An In-depth Technical Guide on the Chemical Properties and Structure of (4-Hydroxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on clarity and detailed experimental context.

Chemical and Physical Properties

This compound, also known as 4-Hydroxytrityl Alcohol, is a solid, multi-ring alcohol.[1] Its properties make it a subject of interest in various chemical syntheses. The compound's physical state at 20°C is solid.[2] It is characterized by its appearance as a light orange to yellow to green powder or crystal.[1][3][4] For stability, it is recommended to be stored under refrigerated conditions (0-10°C or 2-8°C) in a dry, sealed container, often under an inert gas, as it can be sensitive to air and heat.[2][3][4]

Table 1: Quantitative Chemical and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-Hydroxytrityl Alcohol, p-Hydroxytriphenylcarbinol | [1][4] |

| CAS Number | 15658-11-4 | [1][2][3][4] |

| Molecular Formula | C19H16O2 | [2][3][4] |

| Molecular Weight | 276.33 g/mol (also reported as 276.335 and 276.34) | [2][3][4] |

| Melting Point | 160.0 to 164.0 °C | [1][3] |

| Boiling Point (Predicted) | 473.4 ± 40.0 °C | [3] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa (Predicted) | 10.0 ± 0.10 | [3][4] |

| Appearance | Light orange to Yellow to Green powder to crystal | [1][3][4] |

| Storage Temperature | 0-10°C (Refrigerated) | [2][4] |

Chemical Structure

The structure of this compound features a central carbon atom bonded to two phenyl groups, one 4-hydroxyphenyl group, and a hydroxyl group.

Table 2: Structural Identifiers

| Identifier | String | Source(s) |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | [4] |

| InChI | InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | [4] |

| InChIKey | QEIRHBKKYVWAOM-UHFFFAOYSA-N | [4] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a plausible synthetic route can be inferred from the preparation of the related compound, diphenylmethanol. The synthesis of diphenylmethanol can be achieved via a Grignard reaction or by the reduction of benzophenone.[5][6]

Proposed Synthesis: Grignard Reaction

A potential synthesis for this compound could involve the Grignard reaction between phenylmagnesium bromide and 4-hydroxybenzophenone.

Methodology:

-

Grignard Reagent Preparation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction: A solution of 4-hydroxybenzophenone in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization

The characterization of the synthesized this compound would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7]

-

¹H NMR and ¹³C NMR: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

IR Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) stretching vibrations.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via a Grignard reaction.

Caption: Proposed synthetic workflow for this compound.

References

- 1. This compound | 15658-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 15658-11-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound CAS#: 15658-11-4 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 6. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]

- 7. rsc.org [rsc.org]

Physicochemical characteristics of 4-Hydroxytrityl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Hydroxytrityl Alcohol (CAS No: 15658-11-4), also known as (4-hydroxyphenyl)diphenylmethanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its properties, synthesis, and spectral characterization.

Core Physicochemical Properties

4-Hydroxytrityl Alcohol is a substituted triphenylmethanol, a class of compounds with significant applications in organic synthesis and medicinal chemistry. Its physicochemical properties are crucial for understanding its reactivity, solubility, and potential applications in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₂ | [1] |

| Molecular Weight | 276.33 g/mol | [1] |

| Appearance | Light orange to yellow to green powder to crystal | [1] |

| Melting Point | 160.0 - 164.0 °C | |

| Boiling Point (Predicted) | 473.4 ± 40.0 °C | [2] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.0 ± 0.10 | [3] |

| Solubility | Soluble in Methanol | [2][3] |

Synthesis

A plausible synthetic route would involve the reaction of a Grignard reagent derived from a protected 4-halophenol with benzophenone, followed by deprotection. Alternatively, the reaction of phenylmagnesium bromide with a 4-hydroxybenzophenone derivative could be employed.

A general workflow for a Grignard synthesis is presented below.

Spectroscopic Data

Detailed experimental spectra for 4-Hydroxytrityl Alcohol are not widely published. However, based on the known spectral properties of its constituent functional groups (phenyl rings, a tertiary alcohol, and a phenol), the expected spectral characteristics can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum of 4-Hydroxytrityl Alcohol is expected to show distinct signals for the aromatic protons and the hydroxyl protons.

-

Aromatic Protons (Ar-H): A complex multiplet pattern is anticipated in the range of δ 6.7-7.5 ppm. The protons on the phenyl ring bearing the hydroxyl group will be distinct from the protons on the other two phenyl rings. The protons ortho and meta to the hydroxyl group will likely appear as doublets due to splitting by their neighbors.

-

Hydroxyl Protons (-OH): Two distinct singlets are expected, one for the phenolic hydroxyl group and one for the tertiary alcohol hydroxyl group. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature. The phenolic -OH proton signal is typically found between δ 4-8 ppm, while the tertiary alcohol -OH proton signal is generally observed between δ 1-5 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): A series of signals is expected in the δ 115-160 ppm region. The carbon bearing the phenolic hydroxyl group (C-OH) will be significantly deshielded and appear downfield, typically around δ 155-160 ppm. The other aromatic carbons will resonate in the typical aromatic region.

-

Carbinol Carbon (C-OH): The tertiary carbon atom bonded to the three phenyl rings and the hydroxyl group is expected to have a chemical shift in the range of δ 70-90 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxytrityl Alcohol will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). A sharper, weaker peak around 3600 cm⁻¹ may be observed for the free O-H stretch in dilute solutions.

-

C-O Stretching: A strong absorption band for the tertiary alcohol C-O stretch is expected around 1150-1000 cm⁻¹. The phenolic C-O stretch will likely appear in the 1260-1180 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of 4-Hydroxytrityl Alcohol will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 276.

-

Fragmentation: Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 258. Alpha-cleavage, involving the loss of a phenyl radical (M-77), would result in a fragment at m/z = 199. The most stable fragment, and likely the base peak, would be the triphenylmethyl (trityl) cation (Ph₃C⁺) at m/z = 243, formed after the loss of the hydroxyl group. The fragmentation of the 4-hydroxyphenyl group could also lead to other characteristic ions.

Applications in Drug Development

Substituted triphenylmethanols are valuable scaffolds in medicinal chemistry. The presence of a phenolic hydroxyl group in 4-Hydroxytrityl Alcohol provides a site for further functionalization, allowing for the synthesis of a variety of derivatives with potential biological activity. The trityl group itself is often used as a bulky, lipophilic protecting group in organic synthesis, including in the preparation of drug candidates. Furthermore, phenolic compounds are known to possess antioxidant properties, which could be a feature of interest in drug design.[7]

Conclusion

This technical guide has summarized the currently available physicochemical information for 4-Hydroxytrityl Alcohol. While some key experimental data, particularly detailed synthetic protocols and comprehensive spectroscopic analyses, are not widely reported, the predicted properties provide a solid foundation for researchers and scientists. The versatile structure of 4-Hydroxytrityl Alcohol suggests its potential as a building block in the synthesis of novel compounds for drug discovery and development. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 3. youtube.com [youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of (4-Hydroxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is a tertiary alcohol of interest in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, discovery, and physicochemical properties. Detailed experimental protocols for its preparation via Grignard reaction and reduction of a corresponding ketone are presented. While information on its initial discovery is scarce, this document compiles available data on its chemical characteristics and provides a framework for its laboratory-scale synthesis and analysis. Currently, there is a lack of published data on the specific biological activities and associated signaling pathways of this compound.

Introduction

This compound is a triarylmethanol derivative characterized by a central carbinol carbon atom bonded to two phenyl groups and one 4-hydroxyphenyl group. Its structural features, including the presence of a phenolic hydroxyl group and a bulky trityl-like moiety, suggest potential applications as a building block in the synthesis of more complex molecules and as a scaffold for the development of novel bioactive compounds. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and further investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15658-11-4 | [1][2] |

| Molecular Formula | C₁₉H₁₆O₂ | [2] |

| Molecular Weight | 276.33 g/mol | [2] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Predicted pKa | 10.0 ± 0.10 | [2] |

| Predicted XlogP | 3.3 | [3] |

| Monoisotopic Mass | 276.11502 Da | [3] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below: the Grignard reaction and the reduction of 4-hydroxybenzophenone.

Synthesis via Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of carbon-carbon bonds. In this approach, a Grignard reagent, phenylmagnesium bromide, is reacted with a suitable carbonyl compound, in this case, a protected 4-hydroxybenzophenone, followed by deprotection. Due to the acidic nature of the phenolic hydroxyl group, it must be protected prior to the Grignard reaction to prevent it from quenching the Grignard reagent.

Experimental Protocol: Grignard Synthesis of this compound (Representative Protocol)

Step 1: Protection of 4-Hydroxybenzophenone

-

Materials: 4-hydroxybenzophenone, a suitable protecting group (e.g., tert-butyldimethylsilyl chloride - TBDMSCl), a non-nucleophilic base (e.g., imidazole), and an anhydrous aprotic solvent (e.g., dichloromethane - DCM).

-

Procedure:

-

Dissolve 4-hydroxybenzophenone (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add TBDMSCl (1.1 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-hydroxybenzophenone.

-

Step 2: Grignard Reaction

-

Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether or tetrahydrofuran (THF), and the protected 4-hydroxybenzophenone from Step 1.

-

Procedure:

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

-

Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of the protected 4-hydroxybenzophenone (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the protected this compound.

-

Step 3: Deprotection

-

Materials: The protected product from Step 2, a deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF in THF for a TBDMS group), and a suitable solvent.

-

Procedure:

-

Dissolve the protected alcohol in THF.

-

Add a solution of TBAF (1.1 eq) and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Table 2: Representative Data for Grignard Synthesis

| Parameter | Value |

| Reactants | Protected 4-hydroxybenzophenone, Phenylmagnesium bromide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-80% (over two steps: Grignard and deprotection) |

| Purification | Column Chromatography |

Diagram 1: Grignard Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Synthesis via Reduction of 4-Hydroxybenzophenone

An alternative and often more direct route to this compound is the reduction of the corresponding ketone, 4-hydroxybenzophenone. This method avoids the need for protection and deprotection steps. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[4][5]

Experimental Protocol: Reduction of 4-Hydroxybenzophenone

-

Materials: 4-hydroxybenzophenone, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 4-hydroxybenzophenone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is fully consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~5-6.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Table 3: Representative Data for the Reduction of 4-Hydroxybenzophenone

| Parameter | Value |

| Reactant | 4-Hydroxybenzophenone |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

| Purification | Recrystallization or Column Chromatography |

Caption: A proposed workflow for the future biological evaluation of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals can be predicted.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (phenyl and hydroxyphenyl groups): ~6.7-7.5 ppm- Methine proton (-CHOH-): ~5.8 ppm- Phenolic hydroxyl proton (-OH): variable, ~4.5-5.5 ppm (or broader, depending on solvent and concentration)- Carbinol hydroxyl proton (-OH): variable, ~2.0-3.0 ppm (or broader) |

| ¹³C NMR | - Aromatic carbons: ~115-160 ppm- Carbinol carbon (-C(OH)-): ~75-85 ppm |

| IR (Infrared) | - O-H stretch (phenolic and alcoholic): broad band ~3200-3600 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹- C-O stretch: ~1000-1250 cm⁻¹ |

| Mass Spectrometry | - [M]+: m/z = 276.12- [M-H₂O]+ (loss of water): m/z = 258.11 |

Conclusion

This compound is a readily accessible tertiary alcohol that can be synthesized through established organic chemistry methodologies, primarily the Grignard reaction and the reduction of 4-hydroxybenzophenone. While its physicochemical properties are documented, a significant gap exists in the literature concerning its historical discovery and, more importantly, its biological activity. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for researchers to produce this compound and initiate investigations into its potential applications in medicinal chemistry and materials science. Future studies are warranted to explore its bioactivity and elucidate any relevant signaling pathways, which could unveil novel therapeutic opportunities.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C19H16O2) [pubchemlite.lcsb.uni.lu]

- 4. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

An In-depth Technical Guide to (4-Hydroxyphenyl)diphenylmethanol

CAS Number: 15658-11-4

Synonyms: 4-Hydroxytrityl Alcohol, 4-[hydroxy-di(phenyl)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Hydroxyphenyl)diphenylmethanol, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, this document consolidates existing information on its chemical properties, plausible synthetic routes, and potential biological activities as inferred from structurally related compounds. This guide aims to serve as a foundational resource to stimulate further research and development.

Chemical and Physical Properties

This compound is a tertiary alcohol belonging to the triarylmethanol class of compounds. Its structure features a central carbon atom bonded to two phenyl groups, a 4-hydroxyphenyl group, and a hydroxyl group.

| Property | Value | Reference |

| CAS Number | 15658-11-4 | [1][2][3] |

| Molecular Formula | C₁₉H₁₆O₂ | [3][4] |

| Molecular Weight | 276.33 g/mol | [4] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 160.0 - 164.0 °C | [1] |

| Purity | >98.0% (HPLC) | [1] |

| IUPAC Name | 4-(hydroxy(diphenyl)methyl)phenol | [3] |

Synthesis

Proposed Synthesis Route 1: Grignard Reaction

The most probable synthetic pathway involves the Grignard reaction. This would entail the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a protected 4-hydroxybenzophenone derivative. The protecting group on the phenol is crucial to prevent the acidic proton from quenching the Grignard reagent.

Experimental Protocol (Proposed):

-

Protection of 4-Hydroxybenzophenone: React 4-hydroxybenzophenone with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or methoxymethyl chloride (MOMCl), in the presence of a base (e.g., imidazole or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or THF). Purify the resulting protected ketone.

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Reaction: Add the protected 4-hydroxybenzophenone solution dropwise to the Grignard reagent at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The deprotection of the silyl ether can often be achieved during the acidic work-up, or a specific deprotection step (e.g., with TBAF for TBDMS or HCl for MOM) may be required.

-

Purification: Purify the crude this compound by column chromatography on silica gel.

Figure 1. Proposed workflow for the synthesis of this compound via the Grignard reaction.

Proposed Synthesis Route 2: Reduction of a Ketone

An alternative approach involves the reduction of a suitable benzophenone precursor.

Experimental Protocol (Proposed):

-

Synthesis of 4-Hydroxytrityl Ketone (4-Benzoylphenol): This precursor can be synthesized via a Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Reduction: The 4-hydroxybenzophenone can be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are scarce. However, the structural motifs present in the molecule suggest potential activities that warrant investigation.

Estrogenic Activity

The presence of a phenolic hydroxyl group on one of the phenyl rings is a key feature of many estrogenic compounds. Structurally related bis(4-hydroxyphenyl)methanes have been reported to exhibit binding affinity for the estrogen receptor (ER) and can act as estrogen receptor modulators. It is plausible that this compound could also interact with estrogen receptors.

Potential Signaling Pathway:

If this compound acts as an estrogen receptor agonist, it would likely bind to ERα or ERβ in the cytoplasm. This binding could induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. In the nucleus, the receptor-ligand complex would bind to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes involved in cellular processes like proliferation and differentiation.

Figure 2. Proposed estrogenic signaling pathway for this compound.

Anticancer Activity

Hydroxylated biphenyl and triphenylmethane structures have been investigated for their potential anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The phenolic group can also contribute to antioxidant activity, which may play a role in cancer prevention. The potential for this compound to act as an anticancer agent is an area for future research.

Experimental Protocols for Biological Evaluation (Proposed)

The following are generalized protocols that could be adapted to evaluate the biological activity of this compound.

Estrogen Receptor Binding Assay

Objective: To determine if this compound binds to the estrogen receptor.

Methodology: A competitive binding assay using a fluorescently labeled estradiol and a source of estrogen receptor (e.g., recombinant human ERα or ERβ, or cell lysates from ER-positive cells like MCF-7).

-

Reagents: Fluorescently labeled estradiol (e.g., Fluormone™ ES2), recombinant human ERα, assay buffer.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine the ERα, the fluorescently labeled estradiol, and the different concentrations of the test compound.

-

Include controls with no test compound (maximum binding) and with a known ER ligand like 17β-estradiol (positive control for displacement).

-

Incubate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Culture ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Figure 3. Experimental workflow for an MTT cell proliferation assay.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

-

Hazard Statements: May cause skin and serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.

Future Directions

The information presented in this guide highlights that this compound is a compound with potential for further investigation. Key areas for future research include:

-

Validated Synthesis: Development and publication of a detailed, optimized synthetic protocol.

-

Biological Screening: Comprehensive in vitro screening to confirm and quantify its estrogenic and potential anticancer activities.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models.

-

Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion properties.

Conclusion

This compound (CAS 15658-11-4) represents an under-explored molecule with structural features that suggest potential biological activity, particularly as an estrogen receptor modulator and possibly as an anticancer agent. This technical guide provides a starting point for researchers by summarizing its known properties and proposing methodologies for its synthesis and biological evaluation. Further dedicated research is necessary to fully characterize its pharmacological profile and determine its therapeutic potential.

References

A Technical Guide to the Spectroscopic Analysis of (4-Hydroxyphenyl)diphenylmethanol

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Hydroxyphenyl)diphenylmethanol, also known as 4-hydroxytrityl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization of this compound. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₉H₁₆O₂ and a molecular weight of approximately 276.33 g/mol .[1] Its structure consists of a central carbon atom bonded to two phenyl groups, a 4-hydroxyphenyl group, and a hydroxyl group.

Spectroscopic Data

Table 1: Mass Spectrometry Data (Predicted)

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 277.12230 |

| [M+Na]⁺ | 299.10424 |

| [M-H]⁻ | 275.10774 |

| [M+NH₄]⁺ | 294.14884 |

| [M+K]⁺ | 315.07818 |

| [M+H-H₂O]⁺ | 259.11228 |

| [M]⁺ | 276.11447 |

Data sourced from PubChemLite.[2]

Table 2: Analog Compound Spectroscopic Data - Diphenylmethanol

As a close structural analog, the spectroscopic data for diphenylmethanol offers a reference point for interpreting the spectra of this compound.

¹H NMR (CDCl₃, 400 MHz) of Diphenylmethanol:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 – 7.28 | m | 10H | Aromatic protons |

| 5.88 | d | 1H | CH-OH |

| 2.24 | d | 1H | OH |

Data adapted from The Royal Society of Chemistry.[3]

¹³C NMR (CDCl₃, 101 MHz) of Diphenylmethanol:

| Chemical Shift (δ) ppm |

| 143.8 |

| 128.5 |

| 127.6 |

| 126.5 |

| 76.3 |

Data adapted from The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy of Diphenylmethanol:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3650 | Free O-H stretch |

| 3100–3000 | Aromatic C-H stretch (sp²) |

| ~2900 | Aliphatic C-H stretch (sp³) |

| ~1630 | Aromatic C=C stretch |

| ~1050 | C-O stretch |

Data adapted from Brainly.[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution is free of any particulate matter.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher)

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 101 MHz (or corresponding frequency for the ¹H spectrometer)

-

Solvent: CDCl₃

-

Internal Standard: Residual solvent peak (CDCl₃ at 77.16 ppm)

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50 - 500 (or as appropriate for the compound)

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral databases for confirmation, if available.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Biological Activity of (4-Hydroxyphenyl)diphenylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxyphenyl)diphenylmethanol and its derivatives represent a class of organic compounds characterized by a core structure featuring a diphenylmethanol moiety substituted with a hydroxyphenyl group. This structural motif, incorporating both phenolic and diphenylmethanol components, has garnered interest in medicinal chemistry due to the diverse biological activities associated with these individual pharmacophores. Phenolic compounds are well-established as potent antioxidants and modulators of various enzymatic and signaling pathways. Similarly, diphenylmethanol derivatives are integral to the structure of numerous pharmaceuticals with applications ranging from antihistamines to central nervous system stimulants.[1] This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives, drawing upon data from structurally related compounds to illuminate their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of diphenylmethanol derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the Friedel-Crafts alkylation of aromatic substrates with chloroform, followed by hydrolysis.

General Experimental Protocol: Synthesis of Diphenylmethanol Derivatives

A general procedure for the synthesis of diphenylmethanol derivatives involves the AlCl₃-mediated Friedel-Crafts alkylation of a substituted benzene with chloroform. The resulting diarylchloromethane intermediate is then subjected to hydrolysis, often catalyzed by alumina, to yield the final diphenylmethanol product.[1]

Materials:

-

Substituted benzene (e.g., p-xylene)

-

Chloroform (CHCl₃)

-

Aluminum chloride (AlCl₃)

-

Neutral alumina

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

To a mixture of the aromatic substrate (8 mmol) in chloroform (30 mL), add aluminum chloride (8 mmol) at 0°C.

-

Stir the solution for 6 hours at 0°C. Gaseous HCl generated is trapped with an aqueous base solution.

-

Pour the resulting solution into 0.1 M HCl and stir for 1 hour.

-

Extract the mixture with chloroform (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous K₂CO₃, and evaporate the solvent under reduced pressure to yield the diarylchloromethane derivative.

-

For the hydrolysis step, the crude diarylchloromethane is subjected to column chromatography on neutral alumina using a mixture of chloroform and ethyl acetate as the eluent to afford the corresponding diphenylmethanol derivative.[1]

Biological Activities and Mechanisms of Action

While direct and extensive biological data on this compound itself is limited in publicly available literature, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications. The presence of the 4-hydroxyphenyl group suggests potential for antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Anticancer Activity

Derivatives containing the 4-hydroxyphenyl moiety have demonstrated significant anticancer properties. For instance, hydroxylated biphenyl compounds structurally related to curcumin, which also possesses a phenolic structure, have shown potent antiproliferative activity against malignant melanoma cells.[2]

Quantitative Data on Anticancer Activity of Related Compounds

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydroxylated Biphenyls | Compound 11 | Malignant Melanoma | 1.7 ± 0.5 | [2] |

| Compound 12 | Malignant Melanoma | 2.0 ± 0.7 | [2] | |

| 4-Hydroxyquinazoline | IN17 | HCT-15 (Colon) | 33.45 ± 1.79 | [3] |

| IN17 | HCC1937 (Breast) | 34.29 ± 2.68 | [3] | |

| Compound B1 | HCT-15 (Colon) | Not specified | [3] | |

| Compound B1 | HCC1937 (Breast) | Not specified | [3] |

Plausible Signaling Pathway for Anticancer Activity

Based on studies of related compounds, the anticancer mechanism of this compound derivatives could involve the induction of apoptosis and cell cycle arrest. For example, the retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) induces apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-15, HCC1937)

-

Culture medium (e.g., DMEM) with 10% FBS

-

This compound derivative stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antioxidant Activity

The phenolic hydroxyl group in this compound derivatives is a key structural feature that imparts antioxidant potential. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species.

Quantitative Data on Antioxidant Activity of Related Compounds

| Compound Class | Derivative | Assay | Result | Reference |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Arylidene flavanone | DPPH Radical Scavenging | 70.8% interaction | [5] |

| Lipid Peroxidation Inhibition | 77.4% inhibition | [5] | ||

| Isoxazolone derivative | DPPH Radical Scavenging | 84.64% at 100 µM | [5] | |

| 4-Hydroxycoumarin | 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH Radical Scavenging | IC₅₀ = 0.05 mmol/L |

Experimental Workflow for Antioxidant Assays

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound derivative solutions of varying concentrations in methanol.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM).

-

Methanol.

-

Spectrophotometer.

Procedure:

-

Add 1 mL of the test compound solution to 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm against a blank (methanol).

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. For instance, novel 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][6] This activity is often mediated through the inhibition of signaling pathways such as the TLR4/MAPK pathway.[1][6]

In Vivo Anti-inflammatory Activity of a Related Compound

An in vivo study on a 2-phenyl-4H-chromen-4-one derivative (compound 8) in an LPS-induced inflammatory mouse model demonstrated a significant reduction in serum levels of IL-6 and TNF-α at doses of 15 and 30 mg/kg.[1]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

-

RAW 264.7 macrophage cell line.

-

Culture medium (DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

This compound derivative stock solution in DMSO.

-

Griess reagent.

-

Sodium nitrite standard solution.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Enzyme Inhibition

Derivatives containing a 4-hydroxyphenyl group have been reported to inhibit various enzymes, including tyrosinase and lipoxygenase.

Quantitative Data on Enzyme Inhibition by Related Compounds

| Compound Class | Derivative | Enzyme | IC₅₀ (µM) | Reference |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone | ortho-substituted aroyl derivatives | Tyrosinase | 1.5 - 4.6 | [7] |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Lipoxygenase | 57 ± 0.97 | [8] |

| Butyrylcholinesterase | 89 ± 0.79 | [8] | ||

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3) | Acetylcholinesterase | 75 ± 0.83 | [8] |

Experimental Protocol: Lipoxygenase Inhibition Assay

Materials:

-

Soybean lipoxygenase solution.

-

Linoleic acid (substrate) solution.

-

Borate buffer (pH 9.0).

-

This compound derivative solutions of varying concentrations.

Procedure:

-

Pre-incubate the lipoxygenase enzyme with the test compound for 5 minutes.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Pharmacokinetics

Conclusion and Future Directions

The structural features of this compound derivatives suggest a promising profile for various biological activities, including anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory effects. While direct experimental evidence for the core compound is limited, the extensive data on structurally related molecules provide a strong rationale for their further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this class of molecules, which will be instrumental in guiding their development as potential therapeutic agents.

References

- 1. Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. researchgate.net [researchgate.net]

- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (4-Hydroxyphenyl)diphenylmethanol Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxyphenyl)diphenylmethanol and its related compounds represent a chemical scaffold with potential yet largely unexplored pharmacological activities. While direct research into the specific mechanism of action of this compound class is not extensively documented in current scientific literature, the parent structure, triphenylmethanol, serves as a versatile building block in medicinal chemistry. Triphenylmethanol derivatives have been utilized as precursors for various drugs and as hydrophobic moieties in prodrugs to enhance cellular uptake.[1][2][3] Some derivatives have also been investigated for their potential to interfere with cellular pathways, including those relevant to cancer.[2] This technical guide addresses the current knowledge gap by proposing a comprehensive, systematic framework for the elucidation of the mechanism of action of this compound compounds. It provides detailed experimental protocols, a strategy for data analysis and presentation, and visual workflows to guide researchers in uncovering the biological targets and signaling pathways modulated by this intriguing class of molecules.

Introduction: The this compound Scaffold

This compound, also known as 4-Hydroxytrityl Alcohol, is an aromatic alcohol characterized by a central carbon atom bonded to two phenyl rings, a 4-hydroxyphenyl ring, and a hydroxyl group. The triphenylmethanol core imparts significant steric bulk and hydrophobicity, properties that can drive interactions with biological macromolecules. The presence of the 4-hydroxy group on one of the phenyl rings introduces a site for potential hydrogen bonding and metabolic transformation, distinguishing it from its parent compound, triphenylmethanol.

Given the absence of a defined mechanism of action, a structured, multi-pronged research approach is essential. This guide outlines a logical workflow, beginning with broad screening to identify biological activity, followed by target identification and validation, and culminating in the detailed characterization of downstream signaling pathways.

A Proposed Experimental Framework for Elucidating the Mechanism of Action

The following sections detail a recommended workflow for researchers to systematically investigate the pharmacological effects of this compound compounds.

References

(4-Hydroxyphenyl)diphenylmethanol: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is a polyphenolic organic compound characterized by a diphenylmethanol core substituted with a hydroxyl group on one of the phenyl rings. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features suggest significant potential for pharmacological activity. This technical guide consolidates the available information on this compound and explores its potential therapeutic applications, primarily focusing on its role as a scaffold for developing selective estrogen receptor modulators (SERMs) and its capacity to generate reactive quinone methide intermediates. This document provides a theoretical framework for future research, including detailed experimental protocols for assessing its biological activity and visualizations of relevant signaling pathways and workflows.

Chemical Properties and Synthesis

This compound is a solid at room temperature with the chemical formula C₁₉H₁₆O₂. Its structure, featuring two phenyl groups and one hydroxyphenyl group attached to a central carbinol, makes it a member of the triarylmethanol family.

Proposed Synthesis Workflow

Methodological & Application

Application Note: HPLC Analysis for Purity Determination of (4-Hydroxyphenyl)diphenylmethanol

AN-HPLC-001

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of (4-Hydroxyphenyl)diphenylmethanol. This method is crucial for quality control in pharmaceutical research, development, and manufacturing, ensuring the identity and purity of this compound, which is often a related substance or impurity in active pharmaceutical ingredients such as Bifonazole and Clotrimazole. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise for its intended purpose.

Introduction

This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its effective separation and quantification are essential to control the quality and ensure the safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2] This document provides a detailed protocol for a stability-indicating RP-HPLC method suitable for routine purity analysis and for monitoring degradation products.[3][4]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been established for the optimal separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid in Water |

| Gradient | Isocratic: 70:30 (v/v) Acetonitrile: 0.05% TFA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

2.1. Mobile Phase Preparation:

-

Prepare a 0.05% Trifluoroacetic Acid (TFA) solution by adding 0.5 mL of TFA to 1000 mL of HPLC-grade water.

-

The mobile phase is a mixture of Acetonitrile and 0.05% TFA in a 70:30 (v/v) ratio. For 1000 mL of mobile phase, mix 700 mL of Acetonitrile with 300 mL of 0.05% TFA.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2.2. Diluent Preparation:

-

Use the mobile phase as the diluent for preparing the standard and sample solutions.

2.3. Standard Solution Preparation (100 µg/mL):

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

This stock solution has a concentration of 100 µg/mL.

2.4. Sample Solution Preparation (100 µg/mL):

-

Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

-

Make five replicate injections of the Standard Solution.

-

The system is deemed suitable for use if the following criteria are met:

-

The relative standard deviation (RSD) of the peak areas for the five replicate injections is not more than 2.0%.

-

The theoretical plates for the this compound peak are not less than 2000.

-

The tailing factor for the this compound peak is not more than 2.0.

-

Analytical Procedure

-

Inject the prepared Sample Solution into the chromatograph.

-

Record the chromatogram and measure the peak area responses.

-

Calculate the purity of the sample.

Calculation of Purity

The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected system suitability results and typical retention time for the HPLC analysis of this compound.

Table 2: System Suitability and Analyte Retention Data

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | - | ~6.5 min |

| Relative Standard Deviation (RSD) for Peak Area (%) | ≤ 2.0% | < 1.0% |

| Theoretical Plates | ≥ 2000 | > 5000 |

| Tailing Factor | ≤ 2.0 | ~1.2 |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis method for determining the purity of this compound.

Caption: HPLC analysis workflow for purity determination.

References

Application Note: A Detailed Protocol for the Reduction of Benzophenone to Diphenylmethanol

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive protocol for the reduction of benzophenone to diphenylmethanol, a common synthetic transformation in organic chemistry. The primary reducing agent detailed is sodium borohydride, a mild and selective reagent suitable for converting ketones to secondary alcohols.[1][2][3]

Overview and Reaction Principle

The reduction of ketones to alcohols is a fundamental reaction in organic synthesis. Diphenylmethanol, a key intermediate in the manufacturing of perfumes and pharmaceuticals, can be efficiently synthesized by the reduction of benzophenone.[4] While various reducing agents can accomplish this, sodium borohydride (NaBH₄) is often preferred in a laboratory setting due to its high selectivity for aldehydes and ketones and its relative safety, particularly its stability in protic solvents like methanol and ethanol.[5][6]

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate is then protonated by the solvent to yield diphenylmethanol.[6][7][8]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |

| Benzophenone | 182.22[2][9] | 47-51[2] | ~1660 (C=O stretch) |

| Sodium Borohydride | 37.83[1][5] | 400[2] | - |

| Diphenylmethanol | 184.24[1][9] | 65-67 | ~3200-3600 (O-H stretch), ~1032 (C-O stretch)[1] |

Experimental Protocol

This protocol is based on the reduction of benzophenone using sodium borohydride in methanol.

3.1. Materials and Reagents:

-

Benzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

6M Hydrochloric acid (HCl)

-

Diethyl ether (or Ethyl Acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes (for recrystallization)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Melting point apparatus

-

IR spectrometer

3.2. Reaction Procedure:

-

Dissolution of Benzophenone: In a 100 mL round-bottom flask, dissolve 5.5 g of benzophenone in 50 mL of methanol.[10] Place the flask in an ice bath to cool the solution. Add a magnetic stir bar.

-

Addition of Reducing Agent: While stirring the cooled solution, slowly and carefully add 1.0 g of sodium borohydride in small portions over a period of about ten minutes.[10] The reaction is exothermic, and a vigorous evolution of hydrogen gas will be observed.[10]

-

Reflux: Once the addition is complete and the initial vigorous reaction has subsided, assemble a reflux apparatus and heat the mixture to reflux using a steam bath or heating mantle for 20-30 minutes.[10]

-

Quenching and Acidification: After the reflux period, cool the reaction mixture in an ice bath. Slowly add 6M HCl through the condenser until the solution is acidic (test with litmus paper).[10] This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.

3.3. Work-up and Isolation:

-

Extraction: Transfer the cooled, acidified mixture to a 500 mL separatory funnel. Extract the aqueous layer twice with 40-50 mL portions of diethyl ether.[10] Some boric acid may precipitate; adding about 50 mL of water will help dissolve it and allow for clear layer separation.[10]

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of water. Dry the ether layer over anhydrous magnesium sulfate.[10]

-

Solvent Removal: Filter off the drying agent by gravity filtration. Evaporate the diethyl ether using a rotary evaporator or a steam bath in a fume hood to obtain the crude solid product.[10]

3.4. Purification and Characterization:

-

Recrystallization: Purify the crude diphenylmethanol by recrystallization from a minimal amount of hot hexanes.[2][10]

-

Product Analysis:

-

Weigh the dried, recrystallized product to determine the percent yield.[10]

-

Measure the melting point of the purified product. The literature melting point of diphenylmethanol is around 65-67 °C.

-

Obtain an IR spectrum of the product. Compare it to the IR spectrum of the starting material, benzophenone. The disappearance of the strong carbonyl (C=O) peak around 1660 cm⁻¹ and the appearance of a broad hydroxyl (O-H) peak around 3200-3600 cm⁻¹ and a C-O stretch around 1032 cm⁻¹ confirms the conversion.[1]

-

Safety Precautions

-

Sodium borohydride is caustic and will react with water to produce flammable hydrogen gas. Handle with care and avoid contact with skin and eyes.[10]

-

Methanol and diethyl ether are flammable solvents. All heating should be done using a steam bath or a heating mantle, and no open flames should be present.

-

Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All procedures should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of diphenylmethanol.

Reaction Mechanism Diagram

Caption: Hydride attack and protonation mechanism.

References

- 1. studylib.net [studylib.net]

- 2. chemistry-online.com [chemistry-online.com]

- 3. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE [chemistry.gravitywaves.com]

- 6. chegg.com [chegg.com]

- 7. brainly.com [brainly.com]

- 8. How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE [vedantu.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

Application Note: Purification of (4-Hydroxyphenyl)diphenylmethanol by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-hydroxytrityl alcohol, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceutical agents and materials for specialized applications. The purity of this compound is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a robust method to remove impurities and obtain a high-purity product.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but have limited solubility at lower temperatures. This allows for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

Potential Impurities

The nature of impurities in crude this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and residual catalysts. For instance, if synthesized via a Grignard reaction, unreacted benzophenone or related Grignard reagents could be present.

Solvent Selection and Solubility

The choice of a suitable solvent is critical for successful recrystallization. This compound is a polar molecule and is reported to be soluble in methanol.[1][2] For effective recrystallization, a solvent system is often employed where the compound has high solubility in a "good" solvent and low solubility in a miscible "anti-solvent." A methanol-water system is a common choice for polar organic compounds.

Table 1: Solubility Characteristics of this compound

| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |

| Methanol | Soluble[1][2] | Highly Soluble | A good primary solvent for dissolution. |

| Water | Sparingly Soluble | Insoluble | A suitable anti-solvent to induce crystallization. |

| Isopropanol | Moderately Soluble | Soluble | An alternative single-solvent system.[3] |

| Hexanes | Insoluble | Sparingly Soluble | Can be used for washing the final product to remove non-polar impurities.[4] |

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using a methanol-water solvent system.

Materials and Equipment

-

Crude this compound

-

Methanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Ice bath

-

Drying oven or desiccator

Procedure

-

Dissolution:

-

Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of methanol (e.g., 50 mL) to the flask.

-

Gently heat the mixture on a hot plate with continuous stirring. Add methanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute mass).

-

Reheat the solution to a gentle boil for 5-10 minutes with stirring to allow the charcoal to adsorb the impurities.

-

-

Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):

-

Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by placing them on the hot plate.

-

Quickly filter the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

To the hot, clear methanolic solution, slowly add hot deionized water dropwise with continuous stirring until a faint, persistent turbidity is observed. If too much water is added and the solution becomes overly cloudy, add a few drops of hot methanol to redissolve the precipitate.

-

Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals on the filter paper with a small amount of ice-cold methanol-water mixture (e.g., 1:3 v/v) to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.

Table 2: Characterization of this compound

| Parameter | Method | Expected Result | Reference |

| Melting Point | Melting Point Apparatus | 160.0 to 164.0 °C | [2] |

| Appearance | Visual Inspection | Light orange to yellow to green powder/crystals | [1][2] |

| Purity | High-Performance Liquid Chromatography (HPLC) | >98.0% | [2] |

A sharp melting point range close to the literature value is a good indicator of high purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in (4-Hydroxyphenyl)diphenylmethanol synthesis

Technical Support Center: (4-Hydroxyphenyl)diphenylmethanol Synthesis

This guide provides troubleshooting advice and detailed protocols for researchers experiencing low yields in the synthesis of this compound. The most common synthetic route involves the addition of a phenyl Grignard reagent to a 4-hydroxybenzophenone derivative. The primary challenge in this synthesis is the presence of the acidic phenolic proton, which can consume the Grignard reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is extremely low. What is the most likely cause?

The most significant issue is the reaction of the Grignard reagent (e.g., phenylmagnesium bromide), a strong base, with the acidic proton of the 4-hydroxyl group on the benzophenone starting material.[1] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl carbon and consumes at least one equivalent of your Grignard reagent, drastically reducing the yield.

Q2: I am trying to form my phenylmagnesium bromide Grignard reagent, but the reaction won't start. What should I do?